molecular formula C17H21F2NO3 B8017724 Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate

Cat. No.: B8017724
M. Wt: 325.35 g/mol
InChI Key: NARCRNHDVCXLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexane ring, an amide linkage, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate typically involves multiple steps:

  • Formation of the Difluorocyclohexane Ring: : The starting material, cyclohexane, undergoes fluorination to introduce the difluoro groups. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

  • Amide Formation: : The difluorocyclohexane derivative is then reacted with an appropriate amine to form the carboxamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Esterification: : The final step involves the esterification of the carboxamide with methyl 3-phenylpropanoate. This can be achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can target the amide or ester functionalities. For instance, lithium aluminum hydride (LiAlH₄) can reduce the ester to an alcohol, while the amide can be reduced to an amine using borane (BH₃) or catalytic hydrogenation.

  • Substitution: : The difluorocyclohexane ring can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, BH₃, H₂/Pd-C

    Substitution: NaH, KOtBu, Grignard reagents

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate has several applications in scientific research:

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.

  • Biological Studies: : It can be used as a probe to study enzyme interactions, receptor binding, and metabolic pathways due to its distinct functional groups.

  • Material Science: : The compound’s stability and reactivity make it suitable for developing new materials with specific properties, such as polymers or coatings.

  • Pharmaceuticals: : It can serve as an intermediate in the synthesis of more complex pharmaceutical agents, contributing to the development of new therapeutic drugs.

Mechanism of Action

The mechanism by which Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The difluorocyclohexane ring can enhance binding affinity and selectivity, while the amide and ester functionalities can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorocyclohexanecarboxamido)-3-phenylpropanoate
  • Methyl 2-(4,4-dichlorocyclohexanecarboxamido)-3-phenylpropanoate
  • Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-(4-methylphenyl)propanoate

Uniqueness

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate stands out due to the presence of the difluorocyclohexane ring, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications compared to its analogs.

Properties

IUPAC Name

methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO3/c1-23-16(22)14(11-12-5-3-2-4-6-12)20-15(21)13-7-9-17(18,19)10-8-13/h2-6,13-14H,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCRNHDVCXLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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